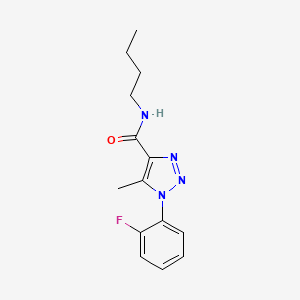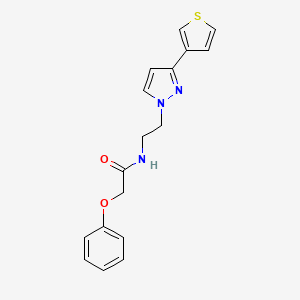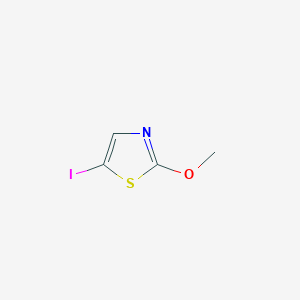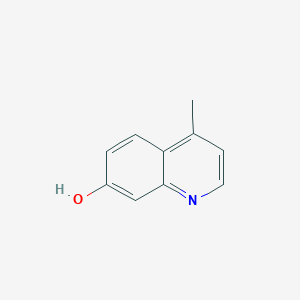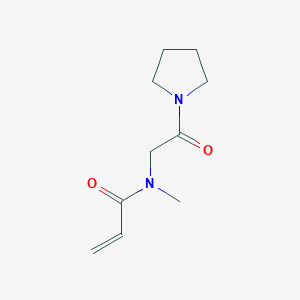![molecular formula C21H18Cl2N2S2 B2636028 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline CAS No. 339019-14-6](/img/structure/B2636028.png)
2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure comprising a benzene ring fused to a pyrimidine ring. It has two 4-chlorophenyl groups attached via sulfur atoms, which could potentially influence its reactivity and properties .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings, which could contribute to its stability. The sulfur atoms could potentially act as electron donors, making them sites for potential reactivity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-rich sulfur atoms and the electron-withdrawing chloro groups on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the sulfur atoms could influence its polarity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of heterocyclic compounds, including tetrahydroquinoline derivatives, involves complex reactions that yield compounds with potential biological activity. For example, compounds structurally similar to the requested molecule have been synthesized and characterized to explore their physical and chemical properties, which could be useful in developing new materials or pharmaceuticals (Mague et al., 2017) (Dyachenko et al., 2015).
Crystallographic Studies
- Crystallographic analysis provides detailed insights into the molecular structure of quinazoline derivatives. These studies reveal the orientation of different functional groups and their spatial arrangement, which is crucial for understanding the compound's reactivity and interaction with biological targets. Such structural information is vital for the rational design of new compounds with specific properties (El‐Hiti et al., 2014).
Chemical Properties and Reactions
- Research on quinazoline derivatives includes the exploration of their chemical reactivity, such as oxidation reactions, which could lead to new compounds with potential applications in various fields, including medicinal chemistry and materials science (Krasnova et al., 2013).
Potential Biological Activity
- While the specific compound was not directly studied, related research indicates that quinazoline derivatives are of interest for their potential biological activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting that the compound might also have similar applications if studied further (Desai et al., 2007).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2S2/c22-15-7-5-14(6-8-15)13-26-21-24-19-4-2-1-3-18(19)20(25-21)27-17-11-9-16(23)10-12-17/h5-12H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDLWPYTKUIZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

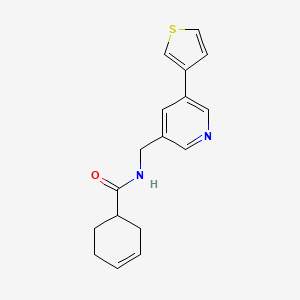
![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)


![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)
